molecular formula C19H16FN3O3 B11462521 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11462521
M. Wt: 353.3 g/mol
InChI Key: CYKJJVQHOAIWNP-UHFFFAOYSA-N
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Description

5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzoxazole ring, a fluorobenzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole and oxazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Various oxidized derivatives of the benzoxazole ring.

    Reduction Products: Saturated heterocycles derived from the oxazole ring.

    Substitution Products: Compounds with different substituents on the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its fluorobenzyl group can be particularly useful in imaging studies due to the presence of the fluorine atom.

Medicine

In medicinal chemistry, 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole and oxazole rings could facilitate binding to specific sites, while the fluorobenzyl group may enhance selectivity or binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    5-(1,3-benzoxazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions in biological systems. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c20-13-7-5-12(6-8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-3-1-2-4-17(15)25-18/h1-8,14H,9-11H2,(H,21,24)

InChI Key

CYKJJVQHOAIWNP-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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